molecular formula C14H13NO B1266246 2-Amino-4-methylbenzophenone CAS No. 4937-62-6

2-Amino-4-methylbenzophenone

Cat. No. B1266246
CAS RN: 4937-62-6
M. Wt: 211.26 g/mol
InChI Key: YINYAGBOKBLJHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Amino-4-methylbenzophenone involves innovative methods, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. Such processes enable the formation of complex molecules from simpler precursors, demonstrating the versatility of 2-Amino-4-methylbenzophenone in synthetic chemistry. For instance, a novel synthesis route was developed for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, starting from readily available precursors through a tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showcasing significant stereoselectivity and efficiency in the synthesis process (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular and crystal structures of 2-Amino-4-methylbenzophenone and its derivatives have been elucidated through advanced analytical techniques, including X-ray diffraction analysis. These studies reveal the intricacies of its molecular geometry and the significance of intramolecular and intermolecular hydrogen bonding, which influence the compound's physical and chemical properties. For example, the structure analysis of 2-aminobenzophenone demonstrated the presence of intramolecular and intermolecular N–H⋯O hydrogen bonds, forming a linear chain structure (Antolini et al., 1985).

Chemical Reactions and Properties

2-Amino-4-methylbenzophenone participates in a variety of chemical reactions, including those leading to the synthesis of complex organic molecules. These reactions are facilitated by its reactive functional groups, making it a valuable precursor in organic synthesis. For instance, its involvement in the synthesis of novel classes of p38 MAP kinase inhibitors underscores its importance in the development of anti-inflammatory agents (Ottosen et al., 2003).

Physical Properties Analysis

The physical properties of 2-Amino-4-methylbenzophenone, such as solubility, melting point, and thermal stability, are crucial for its application in various domains. Research on related compounds, like poly-2-[(4-methylbenzylidene)amino]phenol, provides insights into the thermal degradation and antimicrobial properties, highlighting the compound's stability and potential utility in material science and biotechnology (Baran et al., 2015).

Scientific Research Applications

Fluorescence Derivatization in Chromatography

2-Amino-4,5-ethylenedioxyphenol, a related compound to 2-Amino-4-methylbenzophenone, has been found useful as a pre-column fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This process involves selective reaction with aldehydes, enabling separation by reversed-phase chromatography and sensitive detection of fluorescent derivatives (Nohta et al., 1994).

Asymmetric Synthesis of Alpha-amino Acids

2-Amino-4-methylbenzophenone derivatives have been used in the improved synthesis of Ni(II) complexes of glycine, serving as versatile chiral equivalents of nucleophilic glycine for the general asymmetric synthesis of alpha-amino acids. This process highlights the compound's utility in stereocontrolled organic synthesis (Ueki et al., 2003).

Enantioselective Electroreduction

In the field of electrochemistry, studies have demonstrated the enantioselective electroreduction of 4-methylbenzophenone, suggesting potential applications in asymmetric synthesis and chiral molecule production (Schwientek et al., 1999).

Antitumor Applications

2-Amino-4-methylbenzophenone derivatives, specifically 2-(4-aminophenyl)benzothiazoles, have been identified as potent and selective antitumor agents. They exhibit cytochrome P450 1A1-dependent activity and DNA adduct formation in sensitive tumor cells, indicating their potential in cancer therapy (Leong et al., 2003).

Antimicrobial Properties

The antimicrobial properties of poly-2-[(4-methylbenzylidene)amino]phenol, a polymer derived from 2-Amino-4-methylbenzophenone, have been investigated. This research underscores the compound's potential use in developing antimicrobial materials (Baran et al., 2015).

Safety And Hazards

2-Amino-4-methylbenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

(2-amino-4-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINYAGBOKBLJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197778
Record name 2-Amino-4-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylbenzophenone

CAS RN

4937-62-6
Record name 2-Amino-4-methylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4937-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylbenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-methylbenzophenone
Source EPA DSSTox
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Record name 2-amino-4-methylbenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
M Lamchen, AJ Wicken - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
When this method is inapplicable, the 2-phthalimidobenzophenones were obtained readily by fusion of the 2-aminobenzophenones with phthalic anhydride. The best general …
Number of citations: 4 pubs.rsc.org
DW Ockenden, K Schofield - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… 2-Amino-5-chlorobenzophenone, 2-amino-4‘-methylbenzophenone, and 2-aminophenyl l-naphthyl ketone reacted readily with methazonic acid, giving good yields of nitroethyl…
Number of citations: 16 pubs.rsc.org
FJ Urban, R Breitenbach, D Gonyaw… - … Process Research & …, 1997 - ACS Publications
… The synthesis of the core 3-amino-5-phenylbenzazepin-2-one moiety started with the coupling of 2-amino-4-methylbenzophenone (6a) and diethyl 3-phosphono-2-(methoxyimino)…
Number of citations: 1 pubs.acs.org
DI Relyea - 1954 - search.proquest.com
… Reaction sequence chosen for the attempted synthesis of 2-amino-4-methylbenzophenone and for the proof of structure of an intermediate compbund, 2-carboxyl-4-methylbenzophenone. …
Number of citations: 0 search.proquest.com
DLF DeTar, TE Whiteley - Journal of the American Chemical …, 1957 - ACS Publications
A quantitative study of the effect of a series of reaction conditions on the product yields in the diazonium cyclization re-action shows that there is a great deal of individuality among the …
Number of citations: 17 pubs.acs.org
DI Relyea, DLF DeTar - Journal of the American Chemical Society, 1954 - ACS Publications
… the intramolecular reactions of free radical intermediates we have been investigating the reactions of diazotized 2'-amino4-methylbenzophenone (I). Evidence has already been …
Number of citations: 5 pubs.acs.org
DLF DeTar, DI Relyea - Journal of the American Chemical Society, 1956 - ACS Publications
The reaction of 2-(4'-methylbenzoyl)-benzenediazonium salts with carbon tetrachloride in the presence of alkali leads to the formation of both 2-chloro-4'-methylbenzophenone and to …
Number of citations: 20 pubs.acs.org
DG Hawkins, O Meth-Cohn - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
… This compound was also prepared by heating a mixture of 2-amino-4'-methylbenzophenone … By heating 2-amino-4'-methylbenzophenone in refluxing 1,2,4-trichIorobenzene for 4 h with …
Number of citations: 19 pubs.rsc.org
RS Mguni - 1982 - search.proquest.com
In furtherance of the study of the mechanism of the Pschorr and related reactions the decompositions of diazotised derivatives of the following 2-aminotriarylmethanols were carried out …
Number of citations: 2 search.proquest.com
AJ Nunn, K Schofield - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
The reactions of 2-pyridyl-and 3-pyridyl-lithium with o-aminoacetophenone and related compounds to give 2-aminophenyl-pyridylcarbinols are described. 4-o-Aminobenzoylpyridine …
Number of citations: 1 pubs.rsc.org

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